Compound Description: This compound acts as a potent and selective antagonist of the AMPA receptor []. AMPA receptors are a subtype of ionotropic glutamate receptors and play a crucial role in excitatory synaptic transmission in the central nervous system. Antagonizing AMPA receptors can have various effects, including anticonvulsant, neuroprotective, and anesthetic properties.
Compound Description: This compound serves as a ligand in the synthesis of two coordination polymers, as described in the study by []. The study investigates the use of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid as a building block to create metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in various fields, including gas storage, catalysis, and drug delivery.
Compound Description: This compound, also known as LY341495, is a potent and selective antagonist of metabotropic glutamate 2/3 (mGlu2/3) receptors [, ]. Blocking mGlu2/3 receptors has been shown to produce antidepressant and anxiolytic effects in preclinical models.
Relevance: While LY341495 does not share direct structural similarities with the target compound, 2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamido)propanoic acid, it is relevant due to its similar pharmacological effects to ketamine []. Ketamine is an NMDA receptor antagonist that has been studied extensively for its rapid-acting antidepressant properties. Research suggests that both LY341495 and ketamine exert their antidepressant-like effects through modulation of dopaminergic neurotransmission, particularly in brain regions associated with reward and motivation [].
1,2-bis-sulfonamide derivatives
Compound Description: These compounds are a class of chemical compounds being investigated for their potential to modulate chemokine receptors []. Chemokine receptors play a crucial role in various physiological and pathological processes, including inflammation, immune responses, and cancer. Modulating the activity of chemokine receptors could provide therapeutic benefits in treating these conditions.
Relevance: While not directly structurally similar to the target compound, 2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamido)propanoic acid, the 1,2-bis-sulfonamide derivatives are mentioned due to the presence of the sulfonamide functional group in both sets of compounds. The study exploring these derivatives highlights the importance of sulfonamide-containing molecules in medicinal chemistry and drug discovery, particularly in targeting specific protein interactions and signaling pathways [].
Synthesis Analysis
The synthesis of BCI-137 involves several key steps that are typically carried out in a laboratory setting. While specific synthetic routes may vary, the general approach includes:
Starting Materials: The synthesis begins with commercially available precursors that contain functional groups necessary for the desired biological activity.
Reactions: Common synthetic methods may involve coupling reactions, where two or more reactants are combined to form a larger molecule. The use of protecting groups may also be necessary to prevent unwanted reactions during synthesis.
Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to isolate BCI-137 from by-products.
Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Technical parameters such as reaction temperatures, times, and concentrations are critical for optimizing yield and purity but are often proprietary or unpublished in detail.
Molecular Structure Analysis
BCI-137 has a specific molecular structure that allows it to interact effectively with Argonaute 2. The compound's molecular formula is C₁₃H₁₃N₃O₄S, and it has a molecular weight of approximately 295.32 g/mol.
Structural Features:
Functional Groups: BCI-137 contains multiple functional groups that facilitate binding to the target protein.
Binding Interaction: It mimics the 5' end of miRNAs, allowing it to fit into the binding pocket of Argonaute 2's mid-domain .
Crystallography Data: Structural studies using X-ray crystallography have provided insights into how BCI-137 interacts with its target at the atomic level.
Chemical Reactions Analysis
BCI-137 primarily engages in competitive inhibition reactions with Argonaute 2, affecting miRNA loading onto the RNA-induced silencing complex.
Key Reactions:
Inhibition Mechanism: BCI-137 competes with endogenous miRNAs for binding to Argonaute 2, thus preventing the formation of active RNA-protein complexes.
Binding Affinity: The binding affinity of BCI-137 has been quantified, showing an inhibition constant (K_d) of approximately 126 μM .
Cellular Assays: In vitro assays demonstrate that BCI-137 can significantly reduce the activity of miRNAs in cellular models, such as HeLa cells .
Mechanism of Action
The mechanism of action for BCI-137 involves its role as a competitive antagonist at the miRNA binding site on Argonaute 2.
Binding Dynamics: Upon introduction into the cellular environment, BCI-137 binds to the mid-domain of Argonaute 2, effectively blocking access for miRNAs.
Impact on Gene Regulation: This inhibition leads to altered gene expression profiles due to reduced miRNA-mediated silencing.
Experimental Evidence: Studies have shown that treatment with BCI-137 results in significant changes in target gene expression levels, confirming its role in modulating RNA interference pathways .
Physical and Chemical Properties Analysis
BCI-137 exhibits several notable physical and chemical properties:
Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary but typically falls within a range suitable for small organic compounds.
These properties are crucial for its application in biological assays and therapeutic contexts.
Applications
BCI-137 has several scientific applications:
Research Tool: It serves as an important tool for studying RNA interference mechanisms and miRNA function in various biological systems.
Therapeutic Potential: Given its ability to modulate gene expression through Argonaute 2 inhibition, there is potential for developing BCI-137 or similar compounds as therapeutic agents targeting diseases associated with dysregulated miRNA activity.
Drug Development: Ongoing research is exploring the use of BCI-137 in drug discovery pipelines aimed at cancer therapies, where miRNA dysregulation is often implicated .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BAY-545 is an adenosine A2B receptor antagonist. It is selective for adenosine A2B receptors over A1, A2A, and A3 receptors with IC50 values of 66, 1,300, 820, and >6,700 nM, respectively, in CHO cell membranes expressing human recombinant receptors. BAY-545 reduces increases in the levels of IL-6 induced by the adenosine receptor agonist 5'-(N-ethylcarbamoyl)adenosine (NECA;) in LL29 fibroblast cells (IC50 = 185 nM). It decreases FITC-induced increases in the levels of IL-6 in lung homogenates and cell numbers in bronchoalveolar lavage fluid (BALF) and reduces silica-induced increases in the levels of TGF-β1 in lung homogenates, but not cell numbers in BALF, in mouse models of pulmonary fibrosis when administered at a dose of 500 mg/kg. BAY-545 is a potent and selective antagonist of the A2B adenosine receptor.
(S)-BAY-598 is a selective inhibitor of SMYD2. It inhibits the methylation of p53 at lysine 370 in vitro and in whole cells with IC50 values of 27 nM and <1 µM, respectively. (S)-BAY-598 exhibits 100-fold selectivity for SMYD2 over other histone methyltransferases and non-epigenetic enzymes. For more information on (S)-BAY-598 please visit the Structural Genomics Consortium (SGC). The negative control, BAY-369, for (S)-BAY-598 is also available exclusively through the SGC. You can submit a request to receive the negative control here. BAY-598 is a potent, peptide-competitive chemical probe for SMYD2. BAY-598 has a unique chemotype relative to the current SMYD2 chemical probe LLY-507. BAY-598 inhibits in vitro methylation of p53K370 with IC50 = 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets. BAY-598 inhibits the methylation of p53K370 in cells with IC50 < 1 µM. (Further to this, BAY-598 has properties that are compatible with in vivo experiments.) A control compound, BAY-369, has also been developed. BAY-369 inhibits the in vitro methylation of p53K370 with IC50 > 70 micromolar.
BAY-6035 is an inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It is 100-fold selective for SMYD3 over other histone methyltransferases. BAY-6035 inhibits methylation of MEKK2 peptide in a cell-free assay and in cells (IC50s = 88 and 70 nM, respectively). See the Structural Genomic Consortium (SGC) website for more information. BAY 6035 is a potent and selective SMYD3 inhibitor.
(R)-BAY-598 is an inhibitor of the lysine N-methyltransferase SMYD2 (IC50 = 1.7 μM) and a less active enantiomer of (S)-BAY-598.1 It is selective for SMYD2 over proteinase-activated receptor 1 (PAR1; IC50 = >30 μM). BAY-598 R-isomer is the R-isomer of BAY589. BAY-598 R-isomer may be used as a reference compound. BAY-598 is a potent, peptide-competitive chemical probe for SMYD2. BAY-598 has a unique chemotype relative to the current SMYD2 chemical probe LLY-507. BAY-598 inhibits in vitro methylation of p53K370 with IC50 = 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets. BAY-598 inhibits the methylation of p53K370 in cells with IC50 < 1 µM. (Further to this, BAY-598 has properties that are compatible with in vivo experiments.) A control compound, BAY-369, has also been developed. BAY-369 inhibits the in vitro methylation of p53K370 with IC50 > 70 micromolar.
BAY 60-6583 is a member of the class of cyanopyridines that is 6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-sulfanylpyridine in which the hydroxy and sulfanyl hydrogens are replaced by cyclopropylmethyl and carboxamidomethyl groups respectively. It has a role as an adenosine A2B receptor agonist, a cardioprotective agent and an anti-inflammatory agent. It is an aminopyridine, a cyanopyridine, an aryl sulfide, a monocarboxylic acid amide, an aromatic ether and a member of cyclopropanes.